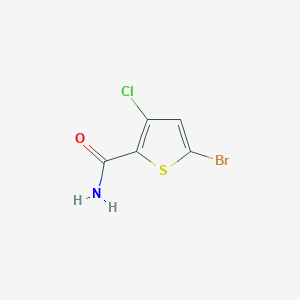

5-Bromo-3-chlorothiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-3-chlorothiophene-2-carboxamide is a chemical compound with the molecular formula C5H3BrClNOS. It has a molecular weight of 240.51 . It is a halogen-substituted thiophene .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps including lithiation and bromination reactions . The lithiation reactions are carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours, depending on the reactivity of the electrophile .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H3BrClNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H, (H2,8,9) . This compound belongs to the class of organic compounds known as 2-furanilides .Physical And Chemical Properties Analysis

This compound is a solid substance . The storage temperature is 4 degrees Celsius .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Compounds similar to "5-Bromo-3-chlorothiophene-2-carboxamide" have been synthesized for various chemical and pharmacological studies. For instance, the synthesis of arotinolol hydrochloride involves complex reactions starting from thiophene derivatives, showcasing the utility of thiophene compounds in synthesizing complex molecules (L. Hongbin et al., 2011).

- The assembly of triple helical columns from halogen derivatives of tris(4-halophenyl)benzene-1,3,5-tricarboxamides via N-H...O hydrogen bonds indicates the potential for constructing porous materials through specific molecular interactions, highlighting the structural versatility of halogenated compounds (L. Rajput et al., 2010).

Biological Evaluation and Applications

- Certain thiophene carboxamide derivatives have been evaluated for their biological activities, such as the inhibition of Plasmodium falciparum enoyl-ACP reductase by bromo-benzothiophene carboxamide derivatives, demonstrating the potential of thiophene compounds in antimalarial drug development (T. Banerjee et al., 2011).

Material Science and Catalysis

- In material science, the facile synthesis of thiophene-2-carboxamides with various aryl groups through Suzuki cross-coupling reactions showcases the adaptability of thiophene derivatives in creating materials with diverse electronic and optical properties, which could be crucial for applications in electronics and photonics (Gulraiz Ahmad et al., 2021).

Photophysical Properties

- The synthesis and characterization of thiophene-based compounds also extend to studying their photophysical properties, as demonstrated by the synthesis of "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide," which involves a detailed analysis of molecular structure and intramolecular interactions, providing insights into the design of molecules with specific optical properties (G. Anuradha et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, 3-Bromo-2-chlorothiophene, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

5-bromo-3-chlorothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNOS/c6-3-1-2(7)4(10-3)5(8)9/h1H,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYIZBJGFRCIHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2918801.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2918805.png)

![7-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B2918806.png)

![N-[2-[[4-[(3-Fluorophenyl)methyl]oxan-4-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2918807.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)oxalamide](/img/structure/B2918808.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2918817.png)

![4-{2-[6-(Morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2918818.png)